propan-2-yl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate propan-2-yl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate
Brand Name: Vulcanchem
CAS No.: 898447-91-1
VCID: VC7320705
InChI: InChI=1S/C23H20O7/c1-13(2)28-22(25)12-27-15-7-8-18-16(10-15)17(11-21(24)29-18)20-9-14-5-4-6-19(26-3)23(14)30-20/h4-11,13H,12H2,1-3H3
SMILES: CC(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Molecular Formula: C23H20O7
Molecular Weight: 408.406

propan-2-yl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate

CAS No.: 898447-91-1

Cat. No.: VC7320705

Molecular Formula: C23H20O7

Molecular Weight: 408.406

* For research use only. Not for human or veterinary use.

propan-2-yl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate - 898447-91-1

Specification

CAS No. 898447-91-1
Molecular Formula C23H20O7
Molecular Weight 408.406
IUPAC Name propan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Standard InChI InChI=1S/C23H20O7/c1-13(2)28-22(25)12-27-15-7-8-18-16(10-15)17(11-21(24)29-18)20-9-14-5-4-6-19(26-3)23(14)30-20/h4-11,13H,12H2,1-3H3
Standard InChI Key KYMVOUJOYOVBCH-UHFFFAOYSA-N
SMILES CC(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The compound’s IUPAC name, propan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate, delineates its three primary domains:

  • Propan-2-yl acetate: An ester group providing lipophilicity, critical for membrane permeability.

  • Chromen-2-one scaffold: A bicyclic structure with a ketone at position 2, analogous to coumarin derivatives known for anticoagulant and photochemical properties .

  • 7-Methoxy-1-benzofuran: A fused heterocycle with a methoxy substituent, associated with radical scavenging and enzyme inhibition.

The SMILES string CC(C)OC(=O)COc1cc2c(cc1)oc1c(c2=O)cc(OC)c(c1)oc3c4cc(OC)ccc4oc3 encodes this arrangement, while the InChIKey KYMVOUJOYOVBCH-UHFFFAOYSA-N confirms stereochemical uniformity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.898447-91-1
Molecular FormulaC23H20O7
Molecular Weight408.406 g/mol
IUPAC Namepropan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
SMILESCC(C)OC(=O)COc1cc2c(cc1)oc1c(c2=O)cc(OC)c(c1)oc3c4cc(OC)ccc4oc3
InChIKeyKYMVOUJOYOVBCH-UHFFFAOYSA-N

Comparative Analysis with Structural Analogs

The ethyl acetate derivative (PubChem CID 247322) shares the chromen-2-one core but lacks the benzofuran moiety, resulting in reduced molecular weight (262.26 g/mol) and altered logP . Similarly, propan-2-yl [(4-butyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate (ChemDiv Y040-2123) substitutes benzofuran with a butyl group, lowering polarity (logP = 3.46) . These modifications highlight the target compound’s unique balance of hydrophobicity and hydrogen-bonding capacity (PSA = 47.98 Ų) .

Synthesis and Reaction Pathways

Proposed Synthetic Route

While explicit details are scarce, the synthesis likely follows a multi-step sequence:

  • Benzofuran Formation: Cyclization of 2-hydroxy-7-methoxybenzaldehyde with chloroacetone under acidic conditions to yield 7-methoxy-1-benzofuran.

  • Chromen-2-one Synthesis: Pechmann condensation of resorcinol derivatives with β-keto esters, introducing the 2-oxo group .

  • Esterification: Coupling the chromen-benzofuran intermediate with propan-2-yl bromoacetate via nucleophilic substitution .

Chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane) ensures >95% purity, as inferred from analogous protocols .

Stability and Reactivity

The compound’s ester linkage is susceptible to hydrolysis under alkaline conditions, while the chromen-2-one core may undergo photodimerization upon UV exposure . Methoxy groups enhance electron density, potentially facilitating electrophilic substitution at the benzofuran ring.

Physicochemical and Pharmacokinetic Properties

Predicted ADME Profiles

Using ChemDiv’s analog (Y040-2123) as a proxy :

  • logP: ~3.46 (moderate lipophilicity)

  • Solubility: <1 mg/mL in aqueous buffers (logSw = -3.74)

  • Permeability: High Caco-2 permeability (PSA < 80 Ų)

The methoxy and ketone groups may serve as hydrogen-bond acceptors, influencing target binding and metabolic clearance via cytochrome P450 enzymes.

Biological Activity and Mechanisms

Hypothesized Targets

  • Antimicrobial Action: Benzofuran derivatives disrupt microbial cell membranes via lipid peroxidation.

  • Anticancer Potential: Chromen-2-one analogs inhibit topoisomerase II and induce apoptosis in HepG2 cells .

  • Anti-inflammatory Effects: Methoxy groups suppress COX-2 expression, as seen in indomethacin derivatives.

Table 2: Comparative Biological Activities of Analogous Compounds

CompoundActivity (IC50)Target
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 18.7 µM (Antiproliferative)Topoisomerase II
Propan-2-yl [(4-butyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate 12.4 µM (Antibacterial)E. coli DNA gyrase

Applications and Future Directions

Current Research Use

  • Lead Optimization: Fragment-based drug design to enhance potency against kinase targets.

  • Photodynamic Therapy: Chromen-2-one’s fluorescence properties for tumor imaging .

Knowledge Gaps and Recommendations

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>70%) .

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel protein interactants.

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